molecular formula C16H12ClN3OS B2355224 N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 155674-03-6

N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B2355224
CAS No.: 155674-03-6
M. Wt: 329.8
InChI Key: IWGKVBFKYHLIRF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Quinazolinones and quinazolines are noteworthy in medicinal chemistry due to their wide range of properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .

Future Directions

Quinazolinone and quinazoline derivatives, including N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide, have shown promising results in various fields of medicinal chemistry . Future research could focus on further exploring the biological properties of these compounds, optimizing their synthesis, and investigating their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the reaction of 4-chloroaniline with 2-chloroacetyl chloride to form N-(4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 4-mercaptoquinazoline under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and thioacetamide moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted quinazoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide: is similar to other quinazoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities. Its combination of a quinazoline core with a thioacetamide moiety allows for unique interactions with molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-quinazolin-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-11-5-7-12(8-6-11)20-15(21)9-22-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGKVBFKYHLIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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